N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide

Description

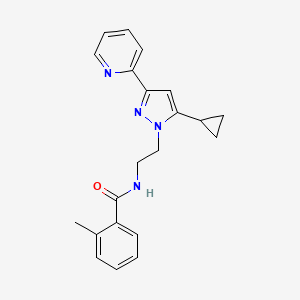

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is a benzamide derivative featuring a pyrazole core substituted with a cyclopropyl group at the 5-position and a pyridinyl moiety at the 3-position. The ethyl linker connects the pyrazole to the 2-methylbenzamide terminal group.

The synthesis of such compounds typically involves multi-step reactions, including Suzuki coupling for pyridine-pyrazole assembly and amide bond formation for benzamide attachment.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-15-6-2-3-7-17(15)21(26)23-12-13-25-20(16-9-10-16)14-19(24-25)18-8-4-5-11-22-18/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGTWLSTXNDDKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. The starting materials often include cyclopropyl derivatives, pyridine derivatives, and benzamide derivatives. The synthetic route may involve:

Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

Attachment of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

Formation of the benzamide moiety: This can be done through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and benzamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Structural Features

The compound consists of several notable structural elements:

- Cyclopropyl Group : Enhances lipophilicity and potential receptor interactions.

- Pyrazole Moiety : Known for diverse biological activities, including anti-inflammatory and anticancer properties.

- Pyridine Ring : Often associated with pharmacological effects in medicinal chemistry.

- Benzamide Moiety : Contributes to the compound's stability and bioactivity.

Medicinal Chemistry

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is being investigated for its potential as a pharmaceutical agent. Its unique structure allows for interaction with various biological targets, which may lead to the development of new therapeutic agents.

Agrochemicals

The compound could be utilized in the development of new pesticides or herbicides. Its structural diversity may enhance efficacy against specific pests or weeds, making it a candidate for further exploration in agricultural applications.

Material Science

Due to its unique chemical properties, N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide may be suitable for developing new materials with specific characteristics, such as enhanced durability or chemical resistance.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have been shown to induce apoptosis in breast adenocarcinoma (MCF-7) cells.

Case Study: Apoptosis Induction

A study demonstrated that a related compound led to increased p53 expression and caspase-3 cleavage in MCF-7 cells, indicating activation of apoptotic pathways. The compound's ability to induce apoptosis was found to be dose-dependent.

Other Biological Activities

In addition to anticancer properties, the compound may possess:

- Anti-inflammatory Activity : Explored for its potential to reduce inflammation.

- Antimicrobial Effects : Some studies suggest antibacterial properties against various pathogens.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Pyrazole Core Substituents

- Cyclopropyl vs. Trifluoromethyl: The target compound’s 5-cyclopropyl group contrasts with trifluoromethyl-substituted pyrazoles (e.g., in ’s compound 191).

- Pyridin-2-yl vs. Phenyl/Methoxy Substitutions: The 3-pyridin-2-yl group in the target compound may improve solubility and hydrogen-bonding capacity compared to phenyl or 3-methoxyphenyl substituents in ’s analogs.

Linker and Terminal Groups

- Ethyl vs. Propyl Linkers: The ethyl spacer in the target compound is shorter than the propyl linkers in ’s compounds (e.g., 2a–i).

Benzamide vs. Sulfonamide/Acrylamide Terminals :

The 2-methylbenzamide terminal group differs from sulfonamide () or acrylamide () terminals. Benzamide derivatives generally exhibit moderate solubility, while sulfonamides (e.g., 1a–i in ) offer enhanced solubility and hydrogen-bonding capacity, which may improve pharmacokinetics .

Kinase Inhibition and Anticancer Potential

Compounds with pyrazole-pyridine scaffolds, such as those in , demonstrate potent kinase inhibitory effects (e.g., EGFR, VEGFR) and antiproliferative activity against cancer cell lines . The target compound’s pyridin-2-yl group may confer similar kinase affinity, but its cyclopropyl substitution could reduce metabolic clearance compared to methoxy-substituted analogs, prolonging half-life .

Pharmacokinetic Considerations

highlights the use of trifluoromethyl and sulfonamido groups to modulate pharmacokinetics. The absence of these groups in the target compound suggests a trade-off: reduced lipophilicity (and possibly lower CNS penetration) but improved metabolic stability due to the cyclopropyl group .

Key Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Further studies should evaluate kinase selectivity (e.g., against CDK or Aurora kinases) and toxicity profiles.

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is , with a molecular weight of 400.5 g/mol. Its structure features a cyclopropyl group, a pyridine ring, and a pyrazole moiety, which contribute to its potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several multi-step organic reactions:

- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

- Attachment of the Pyridine Ring : Coupling reactions such as Suzuki or Heck coupling are commonly employed.

- Formation of the Benzamide Moiety : This is accomplished through amidation reactions using appropriate amines and carboxylic acid derivatives.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide exhibit significant antimicrobial properties. For instance, derivatives of dihydropyridines have been shown to act as inhibitors against various bacterial strains, highlighting their potential in treating infections.

Anticancer Properties

The compound's structure suggests potential anticancer activity due to its ability to modulate signaling pathways associated with tumor growth. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in cancer cell lines by targeting specific receptors or enzymes involved in cancer progression .

Anti-inflammatory Effects

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide may also possess anti-inflammatory properties. Research has indicated that compounds containing pyrazole and pyridine rings can inhibit pro-inflammatory cytokines, thereby providing therapeutic benefits in inflammatory diseases.

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. For example, it may inhibit tyrosine kinases involved in signal transduction pathways that regulate cell growth and differentiation. This interaction could lead to altered cellular responses that inhibit tumor growth or reduce inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.